10-羟基去甲替林

描述

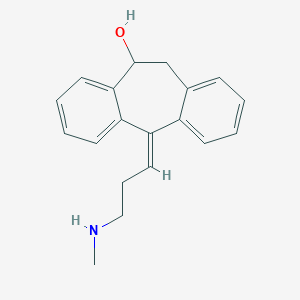

10-Hydroxynortriptyline is a metabolite of Nortriptyline . Nortriptyline is a tricyclic antidepressant used in the treatment of depression . The major metabolite of Nortriptyline, 10-hydroxynortriptyline (10-OH-NT), has two isomers (E- and Z-10-OH-NT) of which E-10-OH-NT is the quantitatively dominant one .

Synthesis Analysis

The major metabolite of Nortriptyline, 10-hydroxynortriptyline (10-OH-NT), has two isomers (E- and Z-10-OH-NT) of which E-10-OH-NT is the quantitatively dominant one . In several studies both in vivo and in vitro, it has been shown that E -10-hydroxylation of nortriptyline covaries with the debrisoquin hydroxylation phenotype .

Molecular Structure Analysis

The molecular formula of 10-Hydroxynortriptyline is C19H21NO . The average mass is 279.376 Da and the monoisotopic mass is 279.162323 Da .

Chemical Reactions Analysis

The clearance of tricyclics like Nortriptyline is dependent primarily on hepatic cytochrome P450 (CYP) oxidative enzymes . The metabolism of Nortriptyline, especially their hydroxylation, results in the formation of active metabolites, which contribute to both the therapeutic and the adverse effects of these compounds .

Physical And Chemical Properties Analysis

The molecular formula of 10-Hydroxynortriptyline is C19H21NO . The average mass is 279.376 Da and the monoisotopic mass is 279.162323 Da .

科学研究应用

Antidepressant Effect

10-Hydroxynortriptyline is a major metabolite of the secondary amine nortriptyline (NT), which is one of the most thoroughly studied tricyclic antidepressants . The clinical and biological effects attributed to NT in earlier studies might at least partly be accounted for by 10-Hydroxynortriptyline .

Inhibition of Norepinephrine Uptake

Compared with NT, the 10-hydroxymetabolites have about half the potency to inhibit the uptake of norepinephrine (NE) in vitro . This suggests that 10-Hydroxynortriptyline could play a role in the regulation of norepinephrine levels in the body, potentially influencing mood and other physiological processes .

Role in Geriatric Depression

In a study involving elderly patients with depression, serum levels of 10-Hydroxynortriptyline were measured alongside clinical measures of efficacy and side effects . The study found that patients with moderate to severe anticholinergic side effects had significantly higher levels of the compound .

Correlation with Anticholinergic Side Effects

Higher serum levels of 10-Hydroxynortriptyline were associated with less anticholinergic side effects . This suggests that the compound could potentially be used to mitigate the side effects of anticholinergic drugs .

Metabolic Ratio and Drug Kinetics

The E-10-hydroxylation of nortriptyline covaries with the debrisoquin hydroxylation phenotype . This indicates that the metabolic ratio and drug kinetics of 10-Hydroxynortriptyline could be used as a marker for certain metabolic phenotypes .

Potential Role in Pharmacodynamics

Pharmacodynamic analyses showed a highly significant decrease in clinical measures in patients with higher serum levels of 10-Hydroxynortriptyline . This suggests that the compound could play a role in the pharmacodynamics of certain drugs .

作用机制

Target of Action

10-Hydroxynortriptyline, the major active metabolite of Nortriptyline, primarily targets the neuronal cell membranes where it inhibits the reuptake of serotonin and norepinephrine . These neurotransmitters play crucial roles in mood regulation, pain perception, and other central nervous system functions .

Mode of Action

10-Hydroxynortriptyline interacts with its targets by binding to the reuptake transporters of serotonin and norepinephrine on the neuronal cell membranes, inhibiting their reuptake . This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their signaling and leading to the alleviation of depressive symptoms .

Biochemical Pathways

The action of 10-Hydroxynortriptyline affects several biochemical pathways. It impacts the noradrenergic, serotoninergic, and dopaminergic systems . The compound is more selective on noradrenergic neurons than the parent drug, Nortriptyline .

Pharmacokinetics

The pharmacokinetics of 10-Hydroxynortriptyline involve absorption, distribution, metabolism, and excretion (ADME). The metabolism of Nortriptyline, from which 10-Hydroxynortriptyline is derived, involves demethylation and hydroxylation, followed by conjugation with glucuronic acid . The metabolism is subject to genetic polymorphism, particularly involving the CYP2D6 enzyme . The main active metabolite, 10-Hydroxynortriptyline, exists in both cis and trans forms, with the trans form being higher in potency .

Result of Action

The molecular and cellular effects of 10-Hydroxynortriptyline’s action are primarily observed in the enhancement of neurotransmission. By inhibiting the reuptake of serotonin and norepinephrine, it increases the synaptic concentrations of these neurotransmitters, thereby enhancing their signaling . This leads to the alleviation of depressive symptoms and other conditions such as chronic pain .

Action Environment

The action, efficacy, and stability of 10-Hydroxynortriptyline can be influenced by various environmental factors. For instance, genetic factors such as polymorphisms in the CYP2D6 enzyme can affect the metabolism of Nortriptyline and, consequently, the levels of 10-Hydroxynortriptyline . Additionally, factors such as diet, age, and concomitant medications can also influence the pharmacokinetics and pharmacodynamics of 10-Hydroxynortriptyline .

未来方向

属性

IUPAC Name |

(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGXZGJKNUNLHK-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74853-74-0 (maleate[1:1]) | |

| Record name | 10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Hydroxynortriptyline | |

CAS RN |

1156-99-6, 47132-19-4, 115460-05-4, 115460-06-5 | |

| Record name | 10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-10-Hydroxynortriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (Z)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Hydroxynortriptyline, (Z)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A43OTR1B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQQ770F8UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411I184MG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

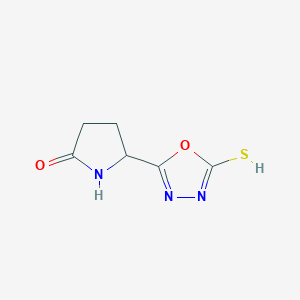

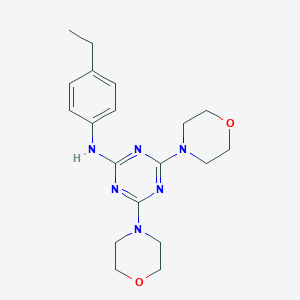

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)

![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)

![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B223847.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine](/img/structure/B223867.png)

![1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B223872.png)

![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223876.png)

![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}cyclopentanamine](/img/structure/B223877.png)

![2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol](/img/structure/B223887.png)